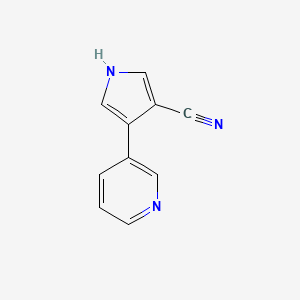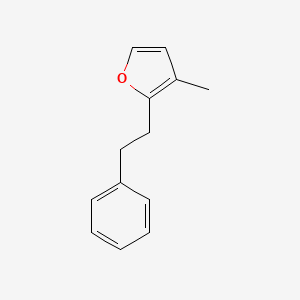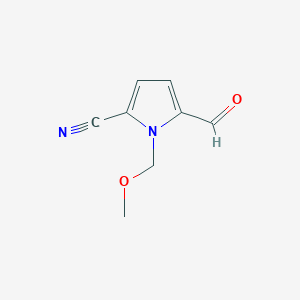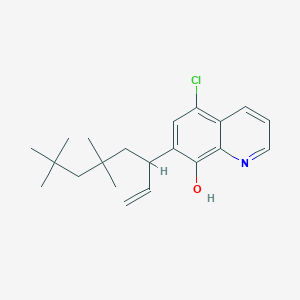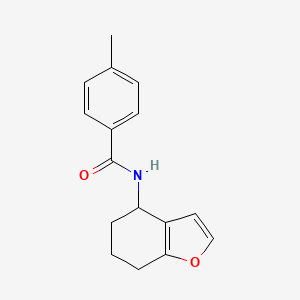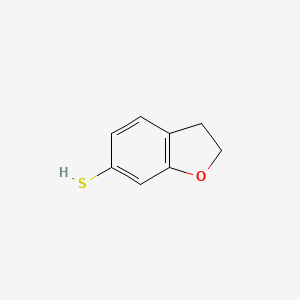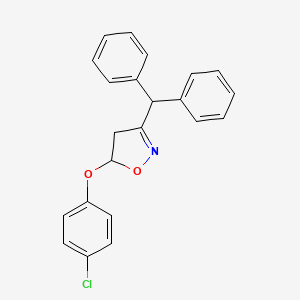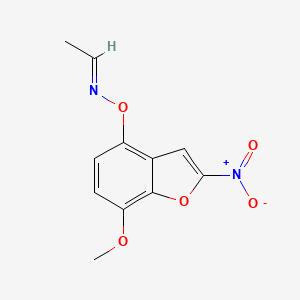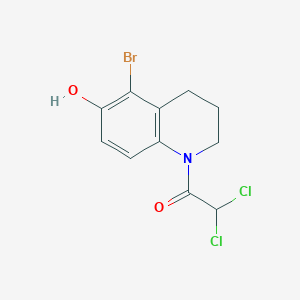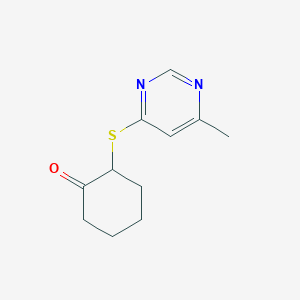
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is a heterocyclic compound that features a cyclohexanone ring substituted with a 6-methylpyrimidin-4-ylthio group. This compound is of interest due to its potential biological activities and applications in various fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone typically involves the reaction of 6-methylpyrimidine-4-thiol with cyclohexanone under specific conditions. One common method includes:
Starting Materials: 6-methylpyrimidine-4-thiol and cyclohexanone.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of cyclohexanone.
Solvent: The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Temperature: The reaction mixture is typically heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((6-Methylpyrimidin-4-yl)thio)cyclopentanone: Similar structure but with a cyclopentanone ring.
2-((6-Methylpyrimidin-4-yl)thio)cycloheptanone: Similar structure but with a cycloheptanone ring.
2-((6-Methylpyrimidin-4-yl)thio)acetophenone: Similar structure but with an acetophenone moiety.
Uniqueness
2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is unique due to its specific combination of a cyclohexanone ring and a 6-methylpyrimidin-4-ylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89991-27-5 |
|---|---|
Formule moléculaire |
C11H14N2OS |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
2-(6-methylpyrimidin-4-yl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C11H14N2OS/c1-8-6-11(13-7-12-8)15-10-5-3-2-4-9(10)14/h6-7,10H,2-5H2,1H3 |
Clé InChI |
JOFUSALSRZHGDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=N1)SC2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



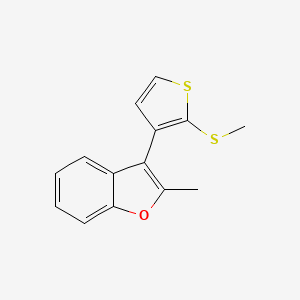
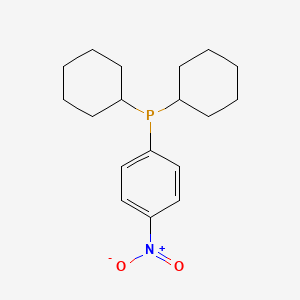
![2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B15210323.png)
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
